molecular formula C22H21N3O5 B2455981 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887878-81-1

3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No. B2455981
CAS RN: 887878-81-1
M. Wt: 407.426
InChI Key: BPNCOUSXQIWXDN-UHFFFAOYSA-N
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Description

3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, also known as CPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPB is a benzofuran derivative that has been synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves the inhibition of various enzymes and signaling pathways. This compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are markers of oxidative stress.

Advantages and Limitations for Lab Experiments

3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. Additionally, this compound has not been extensively studied in animal models, which limits our understanding of its potential therapeutic properties.

Future Directions

There are several future directions for research on 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide. One area of research could be to investigate its potential as a therapeutic agent for cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, but more studies are needed to determine its efficacy in vivo. Another area of research could be to investigate its potential as a neuroprotective agent. This compound has been shown to have a protective effect on the liver and kidneys, and it may have similar effects on the brain. Additionally, more studies are needed to investigate the pharmacokinetics and toxicity of this compound in animal models.

Synthesis Methods

The synthesis of 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves a multi-step process that starts with the reaction of 4-nitrophenylhydrazine with 2-acetylcyclopentanone to form 4-nitrophenylhydrazine acetone. This intermediate compound is then reacted with 2,3-dihydrobenzofuran-7-carboxylic acid to form the benzofuran derivative. The final step involves the addition of cyclopentylamine to the benzofuran derivative to form this compound.

Scientific Research Applications

3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have a protective effect on the liver and kidneys.

properties

IUPAC Name

3-[(2-cyclopentylacetyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c26-19(13-14-5-1-2-6-14)24-20-17-7-3-4-8-18(17)30-21(20)22(27)23-15-9-11-16(12-10-15)25(28)29/h3-4,7-12,14H,1-2,5-6,13H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNCOUSXQIWXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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